Ethyl 2-[(4-aminophenyl)formamido]propanoate
Description
Ethyl 2-[(4-aminophenyl)formamido]propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a formamido group linked to a 4-aminophenyl ring. The ethyl ester group enhances lipophilicity, influencing solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[(4-aminobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)9-4-6-10(13)7-5-9/h4-8H,3,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCMMJEFVLUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-aminophenyl)formamido]propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with 4-aminobenzamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-aminophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl 2-[(4-aminophenyl)formamido]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-aminophenyl)formamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Ethyl 2-[(4-Amino-2-fluorophenyl)formamido]propanoate Hydrochloride (CAS 1494617-49-0)
Methyl 3-[(2-Iodophenyl)formamido]propanoate (Compound 28)
- Structural Difference : Substituted with a 2-iodophenyl group and a methyl ester.
- Impact: The iodine atom introduces steric bulk and polarizability, which may alter electronic interactions in catalytic or receptor-binding contexts. Synthesized in 59% yield via reaction of 2-iodobenzoyl chloride with methyl 3-aminopropanoate .
- Application : Used in structure-activity relationship (SAR) studies for enzyme inhibition .
Ethyl 3-(4-Aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate (CAS 74743-23-0)
- Structural Difference : Features a phthalimide group at the 2-position instead of formamido.
- Impact : The phthalimide group increases steric hindrance and may confer fluorescence or photoactivity. This compound is used as a heterocyclic building block in medicinal chemistry .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> LogP values estimated using ChemDraw.
Biological Activity
Ethyl 2-[(4-aminophenyl)formamido]propanoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester and an amine functional group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human leukemia cells (HL-60) by inducing apoptosis.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
Case Studies and Experimental Data
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Anticancer Studies :
- A study demonstrated that this compound significantly reduced cell viability in HL-60 cells with an IC50 value indicating effective dose-response relationships. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses.
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Anti-inflammatory Research :
- In vitro assays showed that treatment with this compound decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting a potential pathway for anti-inflammatory action.
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Antioxidant Activity Assessment :
- The DPPH radical scavenging assay indicated that this compound exhibited significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
